molecular formula C14H22N2 B1386079 N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine CAS No. 1094497-09-2

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine

Cat. No.: B1386079
CAS No.: 1094497-09-2
M. Wt: 218.34 g/mol
InChI Key: GJSWXGNAAQRIAO-UHFFFAOYSA-N
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Description

“N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. It is used in organic synthesis .


Physical And Chemical Properties Analysis

“this compound” is a colorless to light yellow liquid . It is soluble in various organic solvents and exhibits basic properties .

Mechanism of Action

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine can act as a Lewis acid, a Bronsted acid, or a Lewis base. It can act as a Lewis acid by forming a covalent bond with an electron-rich species, such as an alkoxide. It can act as a Bronsted acid by donating a proton to an electron-poor species, such as a carboxylic acid. It can act as a Lewis base by accepting a pair of electrons from an electron-poor species, such as a carbonyl group.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial activity, and it has been shown to inhibit the growth of several bacteria. It has also been shown to have anti-inflammatory and analgesic effects, and it has been shown to inhibit the release of inflammatory mediators. Additionally, it has been shown to have antioxidant and anti-cancer effects, and it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. It is also a relatively stable compound, and it can be stored for extended periods of time. Additionally, it can be synthesized easily, and it can be used in a wide variety of reactions. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine has potential for use in a variety of applications. It could be used as a reagent in organic synthesis or as a catalyst in polymer synthesis. It could also be used as a ligand in coordination chemistry or as a building block for the synthesis of polymers and other materials. Additionally, it could be studied for its potential biochemical and physiological effects. Finally, it could be used in the development of new drugs or other therapeutic agents.

Scientific Research Applications

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine is widely used in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. It has also been used as a building block for the synthesis of polymers and other materials. Additionally, it has been used as a ligand in coordination chemistry, and it has been used to study the structure and reactivity of transition metal complexes.

Safety and Hazards

This compound may cause irritation to the skin and eyes and should be avoided . It should be handled in a well-ventilated area and contact during pregnancy or nursing should be avoided . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Properties

IUPAC Name

1-N-cyclohexyl-1-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-10-12(15)8-9-14(11)16(2)13-6-4-3-5-7-13/h8-10,13H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSWXGNAAQRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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